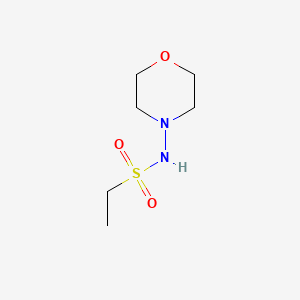

N-(morpholin-4-yl)ethanesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

6357-89-7 |

|---|---|

Molecular Formula |

C6H14N2O3S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

N-morpholin-4-ylethanesulfonamide |

InChI |

InChI=1S/C6H14N2O3S/c1-2-12(9,10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3 |

InChI Key |

WGTXWTXIWHWWID-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NN1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Morpholin 4 Yl Ethanesulfonamide

General Synthetic Routes to N-(morpholin-4-yl)ethanesulfonamide and its Core Structure

The most direct and common method for the synthesis of this compound involves the reaction of morpholine (B109124) with ethanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group, where the secondary amine (morpholine) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A plausible synthetic scheme is depicted below:

A general reaction scheme for the synthesis of this compound.

A general reaction scheme for the synthesis of this compound.An alternative, though less direct, approach could involve the reaction of 4-aminomorpholine (B145821) with ethanesulfonyl chloride. However, the former method is generally preferred due to the ready availability of morpholine.

A related derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), has been synthesized by reacting morpholine with ethanesulfonamide (B75362) and 3-butyn-2-one. researchgate.net While this produces a different compound, the methodology highlights the versatility of the morpholine and ethanesulfonamide synthons.

Table 1: Key Reactants for the Synthesis of the this compound Core Structure

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Morpholine | Ethanesulfonyl Chloride researchgate.netnih.gov | This compound | Nucleophilic Substitution |

| 4-Aminomorpholine | Ethanesulfonyl Chloride researchgate.netnih.gov | This compound | Nucleophilic Substitution |

Strategies for Chemical Modification and Analog Synthesis

The this compound scaffold presents multiple opportunities for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can be targeted at the sulfonamide nitrogen, the ethyl chain, or by incorporating the entire moiety into larger, more complex molecular architectures. semanticscholar.org

Synthesis of Sulfonyl Amide Derivatives

The sulfonamide group is a key functional handle for derivatization. google.com While the nitrogen atom in this compound is tertiary and thus cannot be further alkylated or acylated directly at the nitrogen, derivatives can be conceptualized by starting with different primary sulfonamides. For instance, reacting various substituted ethanesulfonamides with a morpholine-containing electrophile would yield a library of N-substituted analogs.

General strategies for creating diverse sulfonamide derivatives often involve the initial synthesis of a sulfonyl chloride, which is then reacted with a variety of amines. semanticscholar.org

Incorporation of this compound Moiety into Complex Scaffolds

The this compound unit can be incorporated as a substituent into larger and more complex molecular frameworks. This is a common strategy in drug discovery to modulate the physicochemical properties of a lead compound. For example, the morpholine ring is a common feature in many biologically active molecules and can be introduced into various heterocyclic systems. farmaciajournal.comnih.govacs.org

One could envision synthesizing a derivative of this compound that bears a reactive functional group on the ethyl chain. This functionalized intermediate could then be coupled to other molecules. For instance, if a terminal alkyne or azide (B81097) were present on the ethyl group, "click" chemistry could be employed for its conjugation to other molecular scaffolds.

Research has shown the synthesis of complex molecules where a morpholine ring is attached to a larger heterocyclic system, which could also bear a sulfonamide group. farmaciajournal.com

Table 2: Examples of Complex Scaffolds Incorporating Morpholine or Sulfonamide Moieties

| Core Scaffold | Incorporated Moiety | Synthetic Strategy | Reference |

| Benzimidazole | Morpholine | Substitution reaction with 2-(chloromethyl)-1H-benzimidazole | farmaciajournal.com |

| Quinoxaline (B1680401) | Morpholine | Mamedov rearrangement | nih.govacs.org |

| Palmitoyl (B13399708) Thiourea (B124793) | Morpholine | Reaction of palmitoyl chloride with thiourea and morpholine | mdpi.com |

Specific Derivatization Approaches (e.g., using Ethanesulfonyl Chloride)

Ethanesulfonyl chloride is a key building block for introducing the ethanesulfonyl group onto a nitrogen-containing molecule. researchgate.netnih.gov The reaction of ethanesulfonyl chloride with a diverse range of primary and secondary amines is a robust and widely used method for the synthesis of ethanesulfonamides. semanticscholar.org This approach allows for the generation of a library of compounds by varying the amine component.

For the synthesis of this compound itself, the reaction conditions would typically involve dissolving morpholine in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, and adding ethanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced.

The reactivity of ethanesulfonyl chloride allows for its use in the derivatization of more complex amines, where the resulting ethanesulfonamide group can influence the biological activity and pharmacokinetic properties of the parent molecule.

Molecular Characterization and Analytical Techniques in N Morpholin 4 Yl Ethanesulfonamide Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FT-IR, UV-Vis)

Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound. NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, FT-IR spectroscopy identifies functional groups present in the molecule, and UV-Vis spectroscopy is used to study electronic transitions.

For many morpholine (B109124) derivatives, these analytical methods are routinely applied and reported. For instance, studies on related compounds such as 2-(N-Morpholino)-ethanesulfonic acid (MES) and N-(4-morpholinomethylene)ethanesulfonamide (MESA) feature detailed spectroscopic characterization. nih.govjst.go.jpjst.go.jp However, specific datasets for N-(morpholin-4-yl)ethanesulfonamide are not present in the surveyed literature. This absence prevents the compilation of specific chemical shifts (δ) for NMR, characteristic absorption bands (ν) for FT-IR, or maximum absorption wavelengths (λmax) for UV-Vis spectroscopy that can be definitively attributed to this compound.

Chromatographic and Other Analytical Techniques for Compound Analysis

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. Techniques such as HPLC and GC are standard in analytical chemistry for assessing the purity of a substance and for its determination in various matrices.

While the analysis of other morpholine-containing compounds by chromatographic methods is documented, specific protocols or results for this compound have not been found. For example, the purity of the related compound MESA was determined using an HPLC system with a C18 reverse-phase column. jst.go.jp Such detailed analytical procedures are not available for the target compound of this article.

Computational and Theoretical Investigations of N Morpholin 4 Yl Ethanesulfonamide and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interaction between a ligand and its target protein at the molecular level.

A notable example involves the derivative N-(4-morpholinomethylene)ethanesulfonamide (MESA) , which has been investigated for its anticancer properties. nih.govjst.go.jp Molecular docking studies were conducted to elucidate its mechanism of action, specifically its interaction with the Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular resistance to oxidative stress. nih.gov

The research identified that MESA could bind to the NRF2 protein. nih.gov The predicted binding site was located at the bZIP domain of NRF2, a critical region for its function. jst.go.jp A strong hydrogen bond with a length of 2.41 Å was predicted to form between MESA and the amino acid residue Tyr520 of the NRF2 protein. jst.go.jp This interaction is thought to block the bZIP region of NRF2, thereby inhibiting its transcriptional activity. jst.go.jp These findings from molecular docking were further supported by thermal stability assays, confirming NRF2 as a direct molecular target of MESA. nih.govjst.go.jp

These studies highlight how molecular docking can be instrumental in identifying the specific amino acid residues involved in the binding of N-(morpholin-4-yl)ethanesulfonamide derivatives to their protein targets, providing a rational basis for their observed biological activity. nih.govjst.go.jp

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net These methods can provide valuable information on parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond characteristics, which are crucial for understanding a molecule's behavior and interactions. researchgate.net

For this compound and its derivatives, quantum chemical calculations can elucidate several key aspects. The distribution of electron density, for instance, can reveal the most likely sites for electrophilic and nucleophilic attack, offering insights into metabolic pathways and potential interactions with biological macromolecules. nih.gov The calculation of the HOMO-LUMO energy gap can be indicative of the molecule's chemical reactivity and kinetic stability. nih.gov

While specific DFT studies on this compound are not extensively documented in the provided results, the principles of these methods are widely applied to similar sulfonamide-containing compounds. nih.gov For example, in the study of other arylsulfonamide Schiff bases, DFT calculations were used to compute global reactivity descriptors, which helped in identifying the most promising candidates for biological activity based on their electronic properties. nih.gov Such computational approaches could be similarly applied to this compound to predict its reactivity and guide the design of derivatives with enhanced properties.

In Silico Prediction of Pharmacological Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govmdpi.com These predictions help in identifying compounds with favorable pharmacokinetic profiles and low potential for toxicity, thereby reducing the attrition rate of drug candidates in later developmental stages. nih.gov

Various online servers and software are available for ADMET prediction, utilizing quantitative structure-activity relationship (QSAR) models and other computational algorithms. nih.govnih.gov For sulfonamide and morpholine (B109124) derivatives, these tools can predict a range of properties.

Table 1: Predicted Pharmacological and Physicochemical Properties of this compound and its Derivatives

| Property Category | Predicted Parameter | Typical Findings for Sulfonamide/Morpholine Derivatives |

| Absorption | Caco-2 Permeability | Some derivatives show good membrane permeability. mdpi.com |

| Human Intestinal Absorption | Generally predicted to have good absorption. mdpi.com | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Penetration can be limited by factors like hydrogen bonding. mdpi.com |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Can be predicted to assess efflux from cells. mdpi.com | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Often predicted to be metabolized by CYP3A4. mdpi.com |

| Toxicity | AMES Mutagenicity | Predictions can indicate the potential for genetic damage. mdpi.com |

| Hepatotoxicity | Can be predicted, with some derivatives showing potential liver toxicity. mdpi.com | |

| Cardiotoxicity (hERG Inhibition) | A critical parameter to assess the risk of cardiac side effects. researchgate.net |

For instance, studies on various sulfonamide derivatives have used in silico tools to predict their druglikeness and ADMET properties. nih.govmdpi.com These predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds for synthesis and further testing. nih.gov

Computational Approaches in Rational Drug Design and Optimization

Rational drug design aims to develop new drugs based on a detailed understanding of their biological targets and mechanisms of action. nih.gov Computational methods are at the core of this approach, facilitating the design and optimization of lead compounds. wiley.com

The journey from a hit compound to a viable drug candidate often involves several cycles of design, synthesis, and testing. nih.gov Computational tools can significantly accelerate this process. eurekaselect.com Starting with a molecule like this compound or its active derivative MESA, several computational strategies can be employed for optimization:

Structure-Based Drug Design (SBDD): Leveraging the docking insights from the MESA-NRF2 complex, medicinal chemists can design new derivatives with modified substituents on the morpholine or ethanesulfonamide (B75362) moieties. nih.govjst.go.jp These modifications would aim to enhance binding affinity and selectivity by forming additional favorable interactions with the protein's active site. youtube.com

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, a pharmacophore model can be developed based on a set of known active compounds. youtube.com This model defines the essential chemical features required for biological activity and can be used to screen virtual libraries for new compounds with similar properties.

Quantitative Structure-Activity Relationship (QSAR): By building a QSAR model, it is possible to correlate the chemical structures of a series of this compound derivatives with their biological activities. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, guiding the selection of the most promising candidates. nih.gov

Virtual Screening: Large databases of chemical compounds can be computationally screened against the NRF2 protein structure to identify new scaffolds that could potentially bind to the target. nih.gov

Through these computational approaches, the properties of this compound can be systematically fine-tuned to improve its potency, selectivity, and pharmacokinetic profile, ultimately leading to the development of optimized drug candidates.

Biological Activities and Preclinical Mechanistic Insights of N Morpholin 4 Yl Ethanesulfonamide and Its Derivatives

General Spectrum of Biological Activities Associated with Morpholine-Containing Sulfonamides

The morpholine (B109124) ring is a privileged scaffold in drug discovery, valued for its favorable physicochemical, metabolic, and pharmacokinetic properties. nih.gov When combined with a sulfonamide group, which is also a well-established pharmacophore, the resulting morpholine-containing sulfonamides exhibit a broad range of biological activities. nih.govresearchgate.net The morpholine moiety can be readily synthesized and incorporated into molecules, making it an attractive component for developing new therapeutic agents. nih.gov

Research has demonstrated that these compounds target a variety of enzymes and receptors. nih.gov For instance, certain morpholine-based aryl sulfonamides have been identified as potent and selective inhibitors of the Nav1.7 voltage-gated sodium channel, which is a significant target for pain therapeutics. nih.gov The morpholine core, in these instances, was found to be crucial for restoring inhibitory activity. nih.gov Furthermore, the versatile nature of the morpholine scaffold allows it to be a key component in the design of inhibitors for various enzymes, as well as ligands that bestow selective affinity for a range of receptors. nih.gov The biological activities of these compounds are diverse, extending to applications in agrochemicals, where they have shown insecticidal, fungicidal, and herbicidal properties. acs.org The stability and tolerance of the sulfonamide group in biological systems contribute to the therapeutic potential of these compounds. researchgate.net

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Morpholine-based Aryl Sulfonamides | Nav1.7 Voltage-Gated Sodium Channel Inhibitors | Pain | nih.gov |

| Morpholine Derivatives | Enzyme Inhibitors, Receptor Agonists/Antagonists | Various (e.g., Antidepressants, Antidiabetic, Anticancer) | nih.govresearchgate.net |

| Morpholine-containing Pesticides | Insecticidal, Fungicidal, Herbicidal | Agrochemical | acs.org |

Focused Mechanistic Studies on N-(4-morpholinomethylene)ethanesulfonamide (MESA)

Recent research has focused on the specific morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), investigating its potential as an anti-cancer agent. jst.go.jpjst.go.jp Studies have revealed that MESA can induce a form of regulated cell death called ferroptosis in tumor cells, suggesting a promising avenue for cancer therapy. jst.go.jpjst.go.jp

Ferroptosis is a distinct form of programmed cell death characterized by iron-dependent accumulation of lipid peroxides. nih.gov MESA has been shown to trigger this pathway in prostate and ovarian cancer cells. jst.go.jpjst.go.jp The induction of ferroptosis by MESA is evidenced by a significant increase in intracellular malondialdehyde (MDA), reactive oxygen species (ROS), and ferrous iron (Fe²⁺) levels. jst.go.jpjst.go.jp The cell death induced by MESA can be reversed by the ferroptosis inhibitor ferrostatin-1, confirming the involvement of this specific pathway. jst.go.jp

A key molecular target of MESA in the induction of ferroptosis is the Nuclear factor erythroid 2-related factor 2 (NRF2). jst.go.jpjst.go.jp NRF2 is a transcription factor that plays a central role in the cellular defense against oxidative stress. researchgate.netnih.gov Under normal conditions, NRF2 promotes cell survival by activating the expression of antioxidant genes. nih.gov However, studies have demonstrated that MESA can directly bind to the NRF2 protein. jst.go.jp This interaction is crucial for its ferroptosis-inducing effects. It was observed that overexpression of NRF2 could mitigate the tumor cell death and reduce the ROS levels in cells exposed to MESA, highlighting NRF2 as a direct target of the compound. jst.go.jpjst.go.jp The modulation of NRF2 by MESA appears to inhibit its protective functions, thereby sensitizing cancer cells to ferroptotic death. jst.go.jp

The p62-Kelch-like ECH-associated protein 1 (KEAP1)-NRF2-antioxidant response element (ARE) pathway is a critical regulatory axis for cellular redox homeostasis. frontiersin.org Under basal conditions, KEAP1 targets NRF2 for degradation, keeping its levels low. researchgate.net The protein p62 can interact with KEAP1, leading to the stabilization and activation of NRF2. nih.gov MESA has been shown to mediate dynamic changes within this signaling pathway. jst.go.jpjst.go.jp The interaction of MESA with NRF2 likely disrupts the normal functioning of the p62-KEAP1-NRF2-ARE axis. jst.go.jp While p62 accumulation typically leads to sustained NRF2 activation, MESA's direct binding to NRF2 suggests a different mechanism that ultimately promotes, rather than prevents, oxidative stress and cell death. jst.go.jpnih.gov

The solute carrier family 7 member 11 (SLC7A11)-glutathione peroxidase 4 (GPX4) axis is a cornerstone of the cellular defense against ferroptosis. nih.govmdpi.com SLC7A11, a cystine/glutamate antiporter, facilitates the uptake of cystine, which is essential for the synthesis of glutathione (B108866) (GSH). mdpi.com GSH is a critical cofactor for GPX4, an enzyme that detoxifies lipid peroxides and prevents their accumulation. nih.govmdpi.com Inactivation of this pathway leads to GSH depletion, subsequent GPX4 inactivation, and an accumulation of lethal lipid peroxides, thereby triggering ferroptosis. nih.gov Research indicates that MESA mediates changes in the levels of SLC7A11 and GPX4, which is consistent with the induction of ferroptosis. jst.go.jpjst.go.jp The downregulation of this pathway by MESA contributes to the buildup of oxidative damage and ultimate cell death. jst.go.jpnih.gov

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is another key player in the execution of ferroptosis. nih.gov ACSL4 is an enzyme that catalyzes the formation of acyl-CoAs from polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA). nih.gov These PUFA-containing lipids are highly susceptible to peroxidation, and their incorporation into cellular membranes is a critical step in ferroptosis. nih.gov Studies have shown that MESA treatment leads to changes in ACSL4 levels, suggesting an activation of this pathway. jst.go.jpjst.go.jp The activation of ACSL4 by MESA would enhance the synthesis of lipid species that are prone to peroxidation, thereby amplifying the ferroptotic signal and ensuring cell death. jst.go.jpnih.gov

| Signaling Pathway | Key Proteins | Effect of MESA | Outcome | Reference |

|---|---|---|---|---|

| NRF2 Modulation | NRF2 | Direct binding and modulation | Inhibition of antioxidant defense, promotion of ferroptosis | jst.go.jpjst.go.jp |

| P62-KEAP1-NRF2-ARE | p62, KEAP1, NRF2 | Mediates dynamic changes | Disruption of redox homeostasis | jst.go.jpjst.go.jp |

| SLC7A11-GPX4 | SLC7A11, GPX4 | Inactivation/Downregulation | Increased lipid peroxidation | jst.go.jpjst.go.jp |

| ACSL4 Activation | ACSL4 | Activation/Upregulation | Increased synthesis of peroxidizable lipids | jst.go.jpjst.go.jp |

Compound Names

| Compound Name |

|---|

| N-(morpholin-4-yl)ethanesulfonamide |

| N-(4-morpholinomethylene)ethanesulfonamide (MESA) |

| Ferrostatin-1 |

| Arachidonic acid (AA) |

| Adrenic acid (AdA) |

Cellular Response Modulations

Recent studies have illuminated the significant impact of N-(4-morpholinomethylene)ethanesulfonamide (MESA) on the cellular responses of cancer cells, particularly in prostate and ovarian cancer lines. researchgate.netnih.gov The primary mechanism of action identified is the induction of ferroptosis, a form of regulated cell death dependent on iron and characterized by the accumulation of lipid peroxides. nih.govijprems.com

MESA has demonstrated a marked ability to inhibit the proliferation of tumor cells. researchgate.netnih.gov Research using MTT and cell colony assays has shown that MESA significantly curtails the growth of prostate (22RV1) and ovarian (SKOV3) cancer cells in a dose-dependent manner. researchgate.net Notably, the compound exhibited a strong inhibitory effect on 22RV1 prostate cancer cells. researchgate.net An important finding is that MESA did not show a discernible inhibitory effect on the proliferation of normal ovarian epithelial cells (IOSE-80), suggesting a degree of selectivity for cancer cells. researchgate.net

Table 1: Effect of MESA on Cell Proliferation

| Cell Line | Cancer Type | Effect | Note |

|---|---|---|---|

| 22RV1 | Prostate Cancer | Strongest inhibitory effect observed in this line. researchgate.net | Dose-dependent inhibition. researchgate.net |

| SKOV3 | Ovarian Cancer | Significant proliferation inhibition. researchgate.net | Dose-dependent inhibition. researchgate.net |

The induction of ferroptosis by MESA is a key driver of its anti-cancer effects, leading to programmed cell death, or apoptosis. researchgate.netnih.gov The role of ferroptosis in MESA-induced cell death was confirmed through the use of ferrostatin-1 (fer-1), a known inhibitor of ferroptosis. researchgate.netnih.gov Treatment with fer-1 was able to reverse the cell death effects caused by MESA, confirming the ferroptotic pathway's involvement. researchgate.net These findings indicate that MESA's ability to trigger apoptosis in tumor cells is directly linked to its ferroptosis-inducing properties. researchgate.netnih.gov

A hallmark of ferroptosis is the dysregulation of specific intracellular molecules. researchgate.net Studies have shown that treatment of prostate and ovarian cancer cells with MESA leads to significant increases in the intracellular levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netnih.gov Concurrently, MESA treatment elevates the levels of reactive oxygen species (ROS) and ferrous iron (Fe2+). researchgate.netnih.gov The accumulation of these three components is a critical step in the execution of the ferroptotic cell death pathway. researchgate.net The ferroptosis inhibitor, fer-1, was shown to reverse these increases, further solidifying the mechanism of action. researchgate.net

Table 2: Modulation of Intracellular Markers by MESA in Tumor Cells

| Marker | Effect of MESA Treatment | Confirmation |

|---|---|---|

| Malondialdehyde (MDA) | Significantly Increased researchgate.netnih.gov | Increase reversed by ferroptosis inhibitor fer-1. researchgate.net |

| Reactive Oxygen Species (ROS) | Significantly Increased researchgate.netnih.gov | Increase reversed by ferroptosis inhibitor fer-1. researchgate.net |

Identification of Molecular Targets (e.g., NRF2 Protein)

The molecular mechanism underlying MESA-induced ferroptosis has been investigated, leading to the identification of a key molecular target. researchgate.netnih.gov Through molecular docking and thermal stability assays, it was confirmed that MESA directly binds to the Nuclear factor erythroid 2-related factor 2 (NRF2) protein. researchgate.nete3s-conferences.org NRF2 is a critical transcription factor that regulates cellular defense against oxidative stress. researchgate.netijprems.com

By targeting NRF2, MESA influences several downstream signaling pathways involved in ferroptosis. researchgate.net It has been shown to mediate dynamic changes in molecules such as GPX4, SLC7A11, and ACSL4, and to regulate the P62-KEAP1-NRF2-antioxidant response element (ARE) signaling pathway. researchgate.net The significance of NRF2 as the direct target was further demonstrated in experiments where the overexpression of NRF2 in tumor cells led to a reduction in cell death and ROS levels when exposed to MESA. researchgate.nete3s-conferences.org This indicates that MESA's pro-ferroptotic activity is mediated through its interaction with and inhibition of the NRF2 protein. researchgate.net

Enzyme Inhibition Modulations

Based on the conducted research, there is currently no specific scientific literature available that details the inhibitory effects of this compound or its derivatives, including MESA, on N-terminal nucleophile (Ntn) hydrolases or their specific subunits, such as the proteasome. While proteasomes are a known class within the Ntn-hydrolase superfamily, and various morpholine-containing compounds are investigated as enzyme inhibitors, a direct link for this specific compound has not been established in the available research. nih.govebi.ac.ukresearchgate.netplos.org

Topoisomerase and DNA Gyrase Inhibition

The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology, including supercoiling and decatenation, making them validated targets for antibacterial agents. nih.govyoutube.comnih.gov These enzymes manage DNA strand passage through transient double-stranded breaks. nih.gov Agents that interfere with this process, known as topoisomerase poisons, stabilize the enzyme-DNA cleavage complex, leading to stalled replication forks and cell death. nih.gov The quinolone class of antibiotics famously targets DNA gyrase and topoisomerase IV in this manner. nih.govyoutube.com

While direct studies on this compound are limited, research into related structures highlights the potential of the broader morpholine-sulfonamide class to exhibit this activity. Morpholine-containing small molecules have been developed as anti-cancer agents targeting a range of enzymes, including topoisomerases. For instance, the closely related derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA) , has been investigated for its anti-cancer properties, suggesting the engagement of such targets.

Furthermore, the strategy of creating hybrid molecules has shown that combining a sulfonamide moiety with other scaffolds, such as quinoline, can produce potent DNA gyrase inhibitors. researchgate.net This approach underscores the modular nature of drug design, where the sulfonamide group can be part of a larger pharmacophore targeting these essential bacterial enzymes. The development of isoquinoline (B145761) sulfonamides as allosteric inhibitors of DNA gyrase, which are active against fluoroquinolone-resistant bacteria, further illustrates the utility of the sulfonamide scaffold in creating novel inhibitors that act via different mechanisms than traditional quinolones. nih.gov

Other Enzyme Targets (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit.

The inhibitory potential of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ), with lower values indicating greater potency.

Interactive Table: Acetylcholinesterase Inhibition by Morpholine Derivatives

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

| (S)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | AChE | 19.0 ± 0.9 µM | Noncompetitive |

| (R)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | AChE | 50 ± 2 µM | Noncompetitive |

| (S)-2-(hydroxymethyl)-2,4,4-trimethylmorpholinum iodide | AChE | 360 ± 30 µM | Reversible Competitive |

| (R)-2-(hydroxymethyl)-2,4,4-trimethylmorpholinum iodide | AChE | 650 ± 90 µM | Reversible Competitive |

This table presents data on morpholinium derivatives, which are structurally related to the subject compound, to illustrate the potential activity of this chemical class against Acetylcholinesterase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The sulfonamide group is the quintessential pharmacophore for potent CA inhibition.

Interactive Table: Carbonic Anhydrase Inhibition by Morpholine-Containing Sulfonamides

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |

| Sulfonamide-derived quinoxaline (B1680401) 1,4-dioxides | hCA I, hCA II, hCA IX, hCA XII | 42.2 nM to low micromolar |

| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA I | 61.3 - 725.6 nM |

| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA II | 3.3 - 866.7 nM |

| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA IX | 6.1 - 568.8 nM |

This table summarizes the inhibitory activity of different classes of sulfonamide derivatives against various carbonic anhydrase isoforms, demonstrating the potent inhibition achievable with this pharmacophore. nih.govnih.gov

Pyruvate Kinase M2 Activation

Pyruvate kinase M2 (PKM2) is an enzyme that catalyzes the final rate-limiting step of glycolysis. In cancer cells, PKM2 is typically found in a low-activity dimeric form, which diverts glucose metabolites towards anabolic pathways that support cell proliferation. Small-molecule activators can promote the formation of a highly active tetrameric state, thereby reprogramming glycolysis and suppressing tumor growth.

Based on available scientific literature, there is no information linking this compound or its direct derivatives to the activation of Pyruvate Kinase M2. Well-characterized small-molecule activators of PKM2, such as TEPP-46 and DASA-58, belong to distinct chemical classes, specifically thienopyrrolopyridazinones and complex substituted benzenesulfonamides, respectively, and are not derivatives of this compound. Therefore, this specific biological activity has not been attributed to the subject compound or its close analogues.

Structure Activity Relationship Sar Studies for N Morpholin 4 Yl Ethanesulfonamide Derivatives

Correlating Structural Features with Specific Biological Activities

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov These studies help in identifying the key structural features, or pharmacophores, responsible for the desired therapeutic effects. nih.gov For derivatives of N-(morpholin-4-yl)ethanesulfonamide, SAR analyses have provided valuable insights into the structural requirements for various biological activities, including anticancer and anti-inflammatory actions. nih.gov

A notable example is the derivative (E)-4-(2-(2-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, which demonstrated excellent cytotoxicity against H460, HT-29, and MDA-MB-231 cancer cell lines with IC₅₀ values of 0.003 µM, 0.42 µM, and 0.74 µM, respectively. researchgate.net This high potency highlights the importance of the combined structural features, including the morpholine (B109124) ring, in achieving the observed biological effect. researchgate.net

In another study, a morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), was found to induce ferroptosis in prostate and ovarian cancer cells by targeting the NRF2 protein. nih.gov This finding underscores a specific mechanism of action where the morpholine-containing compound directly interacts with a key cellular target to elicit its anticancer effects. nih.gov The study confirmed the binding of MESA to NRF2 through molecular docking and thermal stability assays. nih.gov

The following table summarizes the cytotoxic activity of a selected this compound derivative against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC₅₀ (µM) |

| (E)-4-(2-(2-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | H460 | 0.003 |

| HT-29 | 0.42 | |

| MDA-MB-231 | 0.74 |

Table 1: Cytotoxic Activity of a Potent this compound Derivative. researchgate.net

Impact of Morpholine Moiety Substitution on Potency and Selectivity

The substitution on the morpholine ring itself or the replacement of other heterocyclic rings with a morpholine moiety can have a profound impact on the potency and selectivity of drug candidates. nih.gov The introduction of a morpholine ring has been shown to improve potency, selectivity, and pharmacokinetic profiles in various classes of compounds. nih.govnih.gov

For example, in the development of dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for the potential treatment of Alzheimer's disease, replacing a piperidine (B6355638) ring with a morpholine ring resulted in a 100-fold increase in activity against MAO-B. nih.gov Molecular modeling studies suggested that the morpholine ring's interaction within the entrance cavity of the enzyme orients the rest of the molecule optimally in the substrate cavity. nih.gov

The impact of the morpholine ring is also evident in the development of histamine (B1213489) H3 receptor antagonists. Substituting a piperidine ring with a morpholine in a series of (4-aminobutyn-1-yl)benzylamines resulted in improved potency and better CNS druggability, including a shorter plasma half-life and increased ability to cross the blood-brain barrier. nih.gov

The following table illustrates the effect of replacing a piperidine ring with a morpholine ring on the biological activity of certain compounds.

| Original Compound Scaffold | Modified Compound Scaffold | Target | Observed Effect |

| Piperidine | Morpholine | Monoamine Oxidase B (MAO-B) | 100-fold enhancement in activity |

| Piperidine | Morpholine | γ-secretase | Overall improvement in potency and reduced CYP3A4 liability |

| Piperidine | Morpholine | Histamine H3 Receptor | Improvement of potency and CNS druggability |

Table 2: Impact of Morpholine Moiety Substitution on Biological Activity. nih.gov

Rational Design Principles for Enhanced Bioactivity

Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and mechanism to design and develop new drugs. nih.govazolifesciences.com This approach aims to create molecules that are complementary in shape and charge to the target, leading to higher affinity and specificity. azolifesciences.com For this compound derivatives, rational design principles are applied to enhance their bioactivity by optimizing the interactions between the compound and its biological target. nih.govresearchgate.net

The design of more potent derivatives often involves a deep understanding of the SAR. nih.gov By identifying the key pharmacophoric features and understanding how different structural modifications influence activity, medicinal chemists can make strategic changes to the lead compound. nih.gov This process can involve computational methods like quantitative structure-activity relationship (QSAR) studies and molecular docking to predict the binding affinity and mode of interaction of newly designed molecules. researchgate.net

For instance, the development of selective PI3 kinase p110α inhibitors involved the synthesis and evaluation of a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.gov In this series, the thieno[3,2-d]pyrimidine derivative 15e emerged as a highly potent and selective inhibitor of p110α with an IC₅₀ value of 2.0 nM. nih.gov This selectivity is a key aspect of rational drug design, as it can lead to a reduction in off-target effects. azolifesciences.com

The design principles for enhancing the bioactivity of this compound derivatives often focus on:

Optimizing interactions with the target: Modifications are made to the core scaffold and its substituents to maximize hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the active site of the target protein. nih.gov

Fine-tuning the electronics and sterics of the molecule: The addition of electron-withdrawing or electron-donating groups, as well as altering the size and shape of substituents, can significantly impact the binding affinity and activity of the compound. researchgate.net

The successful application of these principles is evident in the development of potent and selective inhibitors for various targets, underscoring the importance of a rational and systematic approach in medicinal chemistry. nih.gov

Preclinical Efficacy Studies and Translational Research Considerations for N Morpholin 4 Yl Ethanesulfonamide Derivatives Non Human in Vivo Models

Efficacy Assessments in Relevant Non-Human Disease Models

Currently, there is a lack of published in vivo efficacy data for N-(morpholin-4-yl)ethanesulfonamide and its derivatives from non-human disease models. However, based on in vitro findings that demonstrate the potent activity of the derivative MESA against prostate and ovarian cancer cell lines, several non-human disease models would be highly relevant for future efficacy assessments. nih.govjst.go.jp The primary mechanism of action identified for MESA is the induction of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. nih.govjst.go.jpnih.gov

Relevant Non-Human Disease Models:

Prostate Cancer Models: Given that metastatic prostate cancer remains incurable, various mouse models are essential for discovering and testing new therapeutics. nih.gov Commonly used models include:

Cell Line Xenografts: Human prostate cancer cells are implanted into immunocompromised mice. nih.govnih.gov This is a foundational model for initial efficacy testing.

Patient-Derived Xenografts (PDXs): Tumor tissue from a patient is implanted into an immunocompromised mouse. PDX models are considered more representative of human cancer as they retain the genetic and histological features of the original tumor. nih.govnumberanalytics.comnumberanalytics.com

Genetically Engineered Mouse Models (GEMMs): These models involve modifying the mouse genome to mimic the genetic alterations found in human prostate cancer, allowing for the study of the disease in the context of a competent immune system. nih.govmdpi.com

Ovarian Cancer Models: Similar to prostate cancer, effective treatments for late-stage ovarian cancer are limited, making robust preclinical models critical. cancer.gov Relevant models include:

Orthotopic Models: Human ovarian cancer cells are implanted in the ovaries of immunodeficient mice, which better recapitulates the tumor microenvironment and metastatic processes. tandfonline.comnih.gov

Patient-Derived Xenografts (PDXs): These are valuable for testing therapeutic efficacy and can help predict patient response. tandfonline.comnih.gov

Humanized Mouse Models: These models, which involve engrafting human immune cells into immunodeficient mice, are increasingly used to study the interaction between the immune system and the tumor, which is crucial for evaluating immunotherapies. tandfonline.comnih.gov

Interactive Table: Potential Non-Human Models for Efficacy Assessment

| Model Type | Description | Relevant Cancer Type(s) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Cell Line Xenograft | Implantation of human cancer cell lines into immunocompromised mice. nih.govnih.gov | Prostate, Ovarian | High-throughput screening, reproducibility. numberanalytics.com | Lack of tumor microenvironment, requires immunocompromised host. numberanalytics.com |

| Patient-Derived Xenograft (PDX) | Implantation of tumor tissue from a patient into immunocompromised mice. numberanalytics.comnumberanalytics.com | Prostate, Ovarian | Represents human tumor heterogeneity and biology. numberanalytics.comnih.gov | Expensive, time-consuming to establish, potential for genetic drift. numberanalytics.comnih.gov |

| Genetically Engineered Mouse Model (GEMM) | Mice with genetic alterations that lead to spontaneous tumor development. nih.govmdpi.com | Prostate, Ovarian | Intact immune system, models tumor initiation and progression. nih.gov | May not fully replicate human disease, long latency for tumor development. iiarjournals.org |

| Orthotopic Model | Implantation of cancer cells into the organ of origin. tandfonline.comnih.gov | Prostate, Ovarian | More clinically relevant tumor microenvironment and metastasis patterns. nih.govtandfonline.com | Technically more challenging than subcutaneous implantation. |

While in vivo studies are pending, in vitro research has shown that MESA induces ferroptosis in prostate and ovarian cancer cells by targeting the NRF2 protein. nih.govjst.go.jp This leads to an increase in intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and iron levels, ultimately causing cell death. nih.govjst.go.jp

Challenges and Limitations in Preclinical-to-Clinical Translation for Morpholine (B109124) Derivatives

The transition of promising preclinical compounds to effective clinical treatments is fraught with challenges. For morpholine derivatives like this compound and its analogs, these challenges are multifaceted.

Translating Ferroptosis-Inducing Therapies: While ferroptosis is a promising anti-cancer strategy, its clinical translation faces several hurdles. aacrjournals.orgnih.gov

Lack of Specific Biomarkers: There is a need for reliable biomarkers to monitor the induction of ferroptosis and predict patient response. aacrjournals.orgnih.gov

Complex Role in the Tumor Microenvironment: The effect of ferroptosis on immune cells within the tumor microenvironment is not fully understood and can be complex. aacrjournals.orgnih.gov

Potential for Toxicity and Resistance: Ferroptosis inducers can be toxic to normal cells, and cancer cells may develop resistance. numberanalytics.comnih.govmdpi.com

General Challenges with Xenograft Models: Xenograft models, while crucial, have inherent limitations that can impact the translation of preclinical findings. numberanalytics.comnumberanalytics.comjohnshopkins.edu

Immunocompromised Host: The use of immunocompromised mice prevents the study of interactions between the therapeutic agent and the immune system. numberanalytics.com

Differences in Tumor Microenvironment: The mouse microenvironment may not fully replicate that of a human tumor. numberanalytics.com

Predictive Value: Success in xenograft models does not always translate to clinical efficacy in humans. johnshopkins.edu

Methodological Considerations in Preclinical In Vivo Research

To enhance the translational potential of preclinical research on compounds like this compound derivatives, several methodological factors must be carefully considered.

Model Selection: The choice of animal model is critical. For a compound like MESA, which has shown activity against prostate and ovarian cancer cells, orthotopic or PDX models would be more clinically relevant than standard subcutaneous xenografts. nih.govtandfonline.comnih.gov These models better mimic human tumor growth and the tumor microenvironment. tandfonline.comnih.gov

Study Design and Execution:

Confirmation of Ferroptosis Induction in vivo : It is crucial to demonstrate that the compound induces ferroptosis in the in vivo setting, not just in vitro. This can be challenging but may involve analyzing tumor tissue for markers of lipid peroxidation and iron accumulation. researchgate.net

Inclusion of Appropriate Controls: Studies should include controls to account for the effects of the nanoparticle or vehicle itself, as well as controls for any targeting moieties.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Establishing a clear relationship between drug exposure at the tumor site and the desired biological effect (e.g., tumor growth inhibition, induction of ferroptosis markers) is essential for determining optimal dosing regimens.

Addressing Translational Gaps: Researchers should consider the differences between in vitro and in vivo systems. For instance, cancer cells grown in 3D cultures or as tumor xenografts can exhibit reduced sensitivity to ferroptosis inducers compared to cells in 2D culture, potentially due to changes in lipid metabolism. biorxiv.org Understanding these differences is key to predicting in vivo efficacy.

Interactive Table: Methodological Considerations for In Vivo Studies

| Consideration | Description | Importance for Translation |

|---|---|---|

| Clinically Relevant Animal Models | Utilizing orthotopic or PDX models that better mimic the human disease state. nih.govtandfonline.com | Increases the predictive value of preclinical efficacy studies. numberanalytics.comjohnshopkins.edu |

| In Vivo Target Engagement and Mechanism of Action | Confirming that the drug interacts with its intended target (e.g., NRF2 for MESA) and elicits the expected biological response (ferroptosis) within the tumor. nih.govjst.go.jp | Ensures that the observed anti-tumor effect is due to the intended mechanism. |

| Robust PK/PD Analysis | Correlating drug concentration in plasma and tumor tissue with anti-tumor activity and biomarker modulation. | Informs dose selection and scheduling for clinical trials. |

| Evaluation of Resistance Mechanisms | Investigating how tumors might develop resistance to the therapeutic agent. numberanalytics.comnih.gov | Helps in designing combination therapies and predicting potential clinical challenges. |

Future Research Directions and Therapeutic Prospects

Unexplored Biological Activities and Therapeutic Applications

The core structure of N-(morpholin-4-yl)ethanesulfonamide, combining a morpholine (B109124) ring and a sulfonamide group, is present in various pharmacologically active molecules. researchgate.netresearchgate.net However, the full biological spectrum of this compound itself remains largely uncharted. Future research should systematically explore a range of potential therapeutic applications.

A significant area of interest is oncology. A structurally similar derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), has demonstrated anti-cancer properties in prostate and ovarian cancer cells. researchgate.netjst.go.jp MESA induces a form of cell death called ferroptosis by targeting the NRF2 protein. jst.go.jp This finding suggests that this compound should be investigated for similar ferroptosis-inducing capabilities and broader anti-cancer effects. Beyond oncology, the morpholine moiety is a component of drugs with diverse activities, including anti-inflammatory, antimicrobial, and analgesic effects, indicating that this compound could be screened for these properties as well. researchgate.net

Table 1: Investigated Biological Activities of the Related Compound MESA

| Biological Activity | Cell Lines | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anticancer | Prostate and Ovarian Cancer Cells | Induces ferroptosis | Significantly increased intracellular malondialdehyde (MDA), reactive oxygen species (ROS), and Fe2+ levels. researchgate.netjst.go.jp |

| Target Interaction | Prostate and Ovarian Cancer Cells | Binds to NRF2 protein | Regulates the P62-KEAP1-NRF2-ARE signaling pathway to cause ferroptosis. jst.go.jp |

Development of Novel this compound Derivatives with Enhanced Profiles

The this compound scaffold is a promising starting point for the development of new therapeutic agents through chemical modification. The synthesis of novel derivatives can be guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

For instance, modifications to the sulfonamide group of a potent and selective Factor Xa inhibitor, which contains a more complex N-substituted morpholinyl-oxoethyl-pyrrolidinyl ethanesulfonamide (B75362) core, led to the development of new dual fXa/thrombin and selective thrombin inhibitors. rcsb.org This demonstrates that even minor alterations to the sulfonamide portion of such molecules can significantly change their biological target and activity profile. rcsb.org Future synthetic efforts could focus on substituting various positions on the morpholine or ethane portions of this compound to explore new chemical space and identify compounds with improved therapeutic potential. The goal is to create derivatives with optimized drug-like properties, including enhanced solubility, metabolic stability, and oral bioavailability. researchgate.netrcsb.org

Advanced Mechanistic Elucidation and Target Validation Studies

A critical aspect of future research will be to precisely identify the molecular targets of this compound and its derivatives and to validate their roles in disease pathways. While its analog MESA has been shown to target NRF2, it is crucial to determine if this compound interacts with the same or different cellular components. jst.go.jp

Target validation can be approached through complementary chemical and genetic methods. nih.gov Genetic approaches, such as targeted gene knockout or RNA interference (RNAi), are considered definitive methods for validating a target's role. nih.govnih.gov For example, overexpressing NRF2 was shown to reduce tumor cell death in the presence of MESA, confirming NRF2 as a key target in its mechanism of action. jst.go.jp Similar studies could be performed for potential targets of this compound. In vitro and in vivo validation using relevant cell lines and animal models is essential to confirm the therapeutic relevance of candidate targets and to identify potential toxicities. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental techniques offers a powerful, resource-efficient approach to accelerating the drug discovery process for this compound derivatives. nih.govnih.gov In silico methods can guide the design of new compounds and prioritize them for synthesis and biological testing.

Computational tools such as molecular docking can predict the binding affinity of novel derivatives against specific biological targets, as was done to confirm the binding of MESA to the NRF2 protein. jst.go.jp Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of the molecules, providing insights into their stability and potential interactions. nih.govresearchgate.net Furthermore, computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov These computational predictions must then be validated through rigorous experimental studies, including spectroscopic analysis (NMR, IR, Mass spectrometry) for structural confirmation and a battery of in vitro and in vivo assays to determine biological activity. nih.govresearchgate.net

Table 2: Advanced Methodologies for Future Research

| Methodology | Application Area | Specific Techniques | Purpose |

|---|---|---|---|

| Computational | Drug Design & Screening | Molecular Docking, DFT, ADMET Prediction | Predict binding affinity, analyze electronic structure, and forecast pharmacokinetic properties. nih.govnih.govresearchgate.net |

| Experimental | Synthesis & Characterization | Suzuki Coupling, N-Alkylation, NMR, HRMS | Synthesize novel derivatives and confirm their chemical structures. nih.gov |

| Biological | Target Validation | Gene Knockout/Knockdown, In Vitro/In Vivo Assays | Confirm the biological targets and evaluate therapeutic efficacy and safety. nih.govnih.gov |

| Biological | Mechanistic Studies | Western Blot, ROS/Fe2+ Assays | Elucidate the specific cellular pathways affected by the compound. jst.go.jp |

Q & A

Q. What are the common synthetic routes for N-(morpholin-4-yl)ethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between morpholine and ethanesulfonyl chloride. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of morpholine to ethanesulfonyl chloride in anhydrous dichloromethane or THF under inert atmosphere (N₂/Ar) to minimize side reactions.

- Temperature control : Reactions are performed at 0–5°C initially, followed by gradual warming to room temperature to prevent exothermic decomposition.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the product .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the presence of morpholine protons (δ 2.5–3.5 ppm) and sulfonamide groups (δ 7.0–8.0 ppm for aromatic derivatives).

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For accurate results, collect high-resolution data (≤1.0 Å) and validate hydrogen bonding between sulfonamide and morpholine moieties .

Q. How can researchers ensure purity and stability during storage?

Methodological Answer:

- HPLC analysis : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to monitor purity (>95%).

- Storage conditions : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can solubility-pharmacokinetic (PK) contradictions be resolved in this compound derivatives?

Methodological Answer:

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) at the ethanesulfonamide backbone while retaining key pharmacophores.

- PK profiling : Conduct in vitro assays (e.g., microsomal stability, plasma protein binding) and correlate with logP/logD values to balance solubility and membrane permeability .

Q. What experimental strategies validate target engagement in BET bromodomain inhibition studies?

Methodological Answer:

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Orthogonal assays : Validate in vitro hits using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling.

- In vivo models : Use xenograft mice (e.g., hematologic malignancies) with pharmacodynamic markers (e.g., MYC suppression) to confirm target modulation .

Q. What computational methods predict off-target interactions for sulfonamide derivatives?

Methodological Answer:

Q. How can polymorphism impact bioactivity, and how is it characterized?

Methodological Answer:

Q. What strategies optimize selectivity in kinase inhibition studies?

Methodological Answer:

Q. How are metabolic stability challenges addressed in preclinical development?

Methodological Answer:

- Metabolite identification : Incubate derivatives with human liver microsomes (HLM) and analyze via LC-MS/MS to detect oxidative or hydrolytic degradation.

- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated metabolism .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for dose-response data in cellular assays?

Methodological Answer:

Q. How can batch-to-batch variability in synthesis be minimized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.